molecular formula C27H29N3O4 B5103590 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide CAS No. 345237-94-7

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide

Cat. No.: B5103590
CAS No.: 345237-94-7
M. Wt: 459.5 g/mol
InChI Key: HZVKNFHODOHOEN-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, amido, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-methyl-1-(3-methylanilino)-1-oxobutan-2-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamido derivatives, while reduction of the amido group can produce amine derivatives.

Scientific Research Applications

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: A simpler analog with similar functional groups.

    Ilaprazole: A compound with a similar methoxy group but different overall structure and applications.

Uniqueness

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-17(2)24(27(33)28-20-9-7-8-18(3)16-20)30-26(32)22-10-5-6-11-23(22)29-25(31)19-12-14-21(34-4)15-13-19/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKNFHODOHOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386640
Record name 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345237-94-7
Record name 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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